molecular formula C20H20F3N3O3 B2458238 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 946300-12-5

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2458238
M. Wt: 407.393
InChI Key: XWETXKJTYJDDKR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It might also include yield percentages and reaction conditions.



Molecular Structure Analysis

This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, its acidity or basicity (pKa), etc.


Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, derivatives have been synthesized and tested for their enzyme inhibition capabilities, including urease, β-glucuronidase, and phosphodiesterase enzymes, showing varying degrees of inhibition. Additionally, some derivatives demonstrated in vitro anticancer activities, indicating their potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Stereochemical Aspects in Drug Development

Stereochemical synthesis of active metabolites of potent kinase inhibitors has been described, emphasizing the importance of stereochemistry in the biological activity of pharmaceutical compounds. This includes the synthesis and stereochemical determination of active metabolites, underlining the critical role of stereochemistry in the efficacy of drug compounds (Chen et al., 2010).

Structural Analysis and Crystallography

Research into the crystal structure of related phenylurea herbicides provides insights into their molecular interactions and structural features, which can be crucial for understanding their mechanism of action and for designing more efficient derivatives (Kang, Kim, Kwon, & Kim, 2015).

Anticancer Agents Development

The design, synthesis, and biological evaluation of diaryl urea derivatives as new anticancer agents have been explored. These compounds have shown significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Feng et al., 2020).

Role in Neuropharmacology

Compounds within this class have also been investigated for their roles in neuropharmacology, particularly in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders and related conditions (Piccoli et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, its handling and storage conditions, and precautions to be taken while working with it.


Future Directions

This could involve potential applications of the compound, further reactions or derivatives that could be explored, etc.


Please consult with a chemistry professional or refer to specific chemistry databases or literature for detailed information. It’s important to note that working with chemicals should always be done following the appropriate safety measures.


properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWETXKJTYJDDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

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